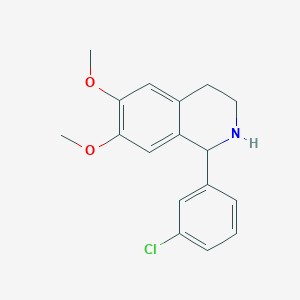![molecular formula C21H30N2O3 B6140046 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone](/img/structure/B6140046.png)
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone, also known as MOR-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of opioids and has been shown to have potent analgesic effects.
Mécanisme D'action
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding results in the activation of the receptor, which leads to the inhibition of pain signaling pathways. This compound also activates the reward pathways in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in animal models. This compound has also been shown to have anxiolytic effects, which may contribute to its potential use in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone is its potent analgesic effects, which make it a valuable tool for studying pain signaling pathways in animal models. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone. One area of interest is the potential use of this compound in the treatment of anxiety disorders. Another area of interest is the development of novel compounds that target the mu-opioid receptor with reduced potential for abuse and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone involves the reaction between 2-(2-phenylethyl)-4-morpholinyl)acetaldehyde and 3-oxo-1-azepanyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified using chromatography techniques to obtain pure this compound.
Applications De Recherche Scientifique
1-{3-oxo-3-[2-(2-phenylethyl)-4-morpholinyl]propyl}-2-azepanone has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. The compound has been shown to have potent analgesic effects in animal models of pain. This compound has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-[3-oxo-3-[2-(2-phenylethyl)morpholin-4-yl]propyl]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c24-20-9-5-2-6-13-22(20)14-12-21(25)23-15-16-26-19(17-23)11-10-18-7-3-1-4-8-18/h1,3-4,7-8,19H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWCRMNVWWXHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,4S*)-2-({5-[(2,4-difluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6139964.png)
![2-ethyl-7-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B6139969.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6139988.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6139991.png)
![3,5-bis(difluoromethyl)-1-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6140006.png)

![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B6140027.png)
![2-(2-methoxyphenoxy)-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6140034.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B6140041.png)
![N'-[(2-bromo-4-chlorophenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B6140047.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B6140051.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6140056.png)
![N-(3,5-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6140063.png)
![3,5-dimethoxy-N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6140076.png)